Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .Molecular Structure Analysis
The structure elucidation of the designed compounds was derived from their spectral information . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds .Chemical Reactions Analysis
Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer .
Anti-inflammatory Properties
Thiophene derivatives are known to have anti-inflammatory properties .
Antimicrobial Properties
Thiophene derivatives have shown promising results in antimicrobial activity. For instance, the pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, thiophene derivatives are known for their various therapeutic applications such as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .
Future Directions
properties
IUPAC Name |
ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6S/c1-5-28-17-13-15(14-18(29-6-2)21(17)30-7-3)22(26)25-23-20(24(27)31-8-4)16-11-9-10-12-19(16)32-23/h13-14H,5-12H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIZYYCXSLIGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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